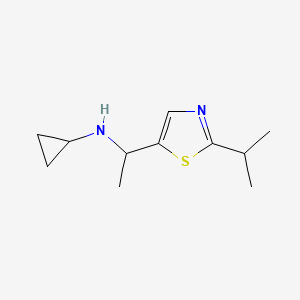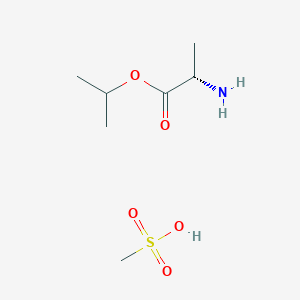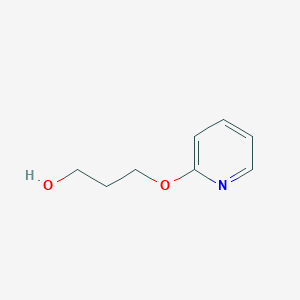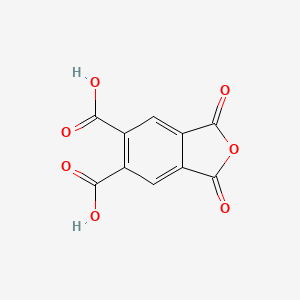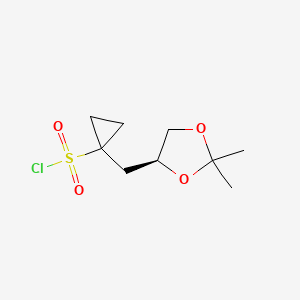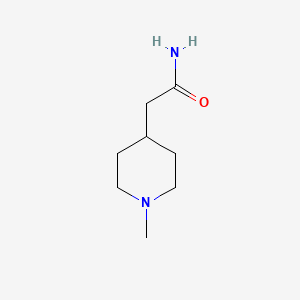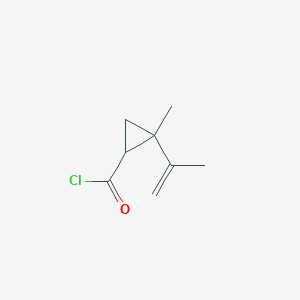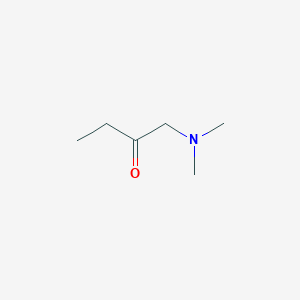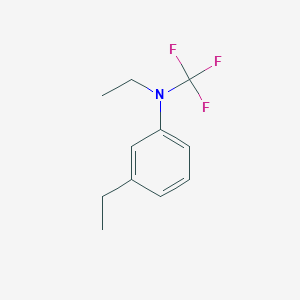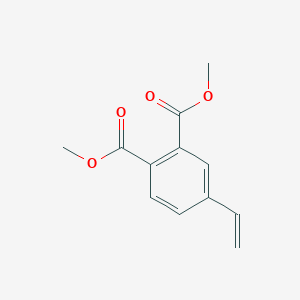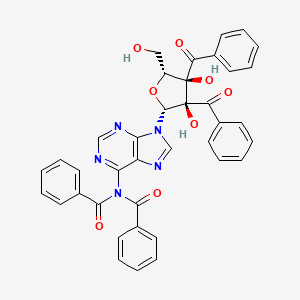
N,N,2',3'-Tetrabenzoyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2’,3’-Tetrabenzoyladenosine is a multibenzoylated nucleoside, primarily used as a key starting material in the synthesis of small oligonucleotides such as dinucleotides and trinucleotides. It is known for its antiviral and antitumor activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2’,3’-Tetrabenzoyladenosine involves the benzoylation of adenosineThe reaction conditions often involve the use of benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for N,N,2’,3’-Tetrabenzoyladenosine are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: N,N,2’,3’-Tetrabenzoyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of N,N,2’,3’-Tetrabenzoyladenosine.
Reduction: Reduced forms of the compound.
Substitution: Substituted nucleoside derivatives.
Aplicaciones Científicas De Investigación
N,N,2’,3’-Tetrabenzoyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of oligonucleotides.
Biology: Studied for its role in cellular processes and as a potential antiviral agent.
Medicine: Investigated for its antitumor properties and potential therapeutic applications.
Industry: Utilized in the production of nucleoside analogs for various applications.
Mecanismo De Acción
The mechanism of action of N,N,2’,3’-Tetrabenzoyladenosine involves its incorporation into oligonucleotides, which can interfere with viral replication and tumor cell proliferation. The molecular targets include viral enzymes and cellular pathways involved in DNA and RNA synthesis.
Comparación Con Compuestos Similares
- N6,2’,3’,5’-Tetrabenzoyladenosine
- N6,N6,2’,3’,5’-Pentabenzoyladenosine
- N4,2’,3’,5’-Tetrabenzoylcytidine
Comparison: N,N,2’,3’-Tetrabenzoyladenosine is unique due to its specific benzoylation pattern, which imparts distinct chemical properties and biological activities. Compared to other similar compounds, it has shown higher efficacy in antiviral and antitumor applications .
Propiedades
Fórmula molecular |
C38H29N5O8 |
|---|---|
Peso molecular |
683.7 g/mol |
Nombre IUPAC |
N-benzoyl-N-[9-[(2R,3R,4R,5R)-3,4-dibenzoyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H29N5O8/c44-21-28-37(49,30(45)24-13-5-1-6-14-24)38(50,31(46)25-15-7-2-8-16-25)36(51-28)42-23-41-29-32(42)39-22-40-33(29)43(34(47)26-17-9-3-10-18-26)35(48)27-19-11-4-12-20-27/h1-20,22-23,28,36,44,49-50H,21H2/t28-,36-,37+,38+/m1/s1 |
Clave InChI |
IMICDTBVZMTGJZ-YBSMYFMVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)[C@]2([C@H](O[C@H]([C@]2(C(=O)C3=CC=CC=C3)O)N4C=NC5=C4N=CN=C5N(C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7)CO)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2(C(OC(C2(C(=O)C3=CC=CC=C3)O)N4C=NC5=C4N=CN=C5N(C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
